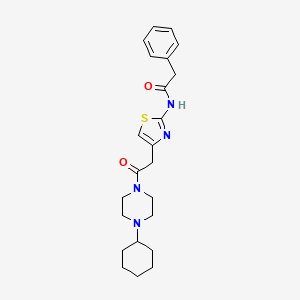![molecular formula C20H19F3N4O3 B2607785 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396859-43-0](/img/structure/B2607785.png)
1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry as building blocks for various drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, one of the most common methods for synthesizing triazoles .Molecular Structure Analysis
The compound contains a triazole ring, a benzyl group, and a 2-hydroxy-2-(2-methoxyphenyl)ethyl group. The presence of these functional groups can significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the triazole ring might participate in various chemical reactions, such as nucleophilic substitutions or additional cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar triazole ring and the hydroxy and methoxy groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
1,2,3-Triazole Derivatives in Fluorescence and Photophysics
Triazole derivatives have been explored for their unique photophysical properties. For example, N-2-Aryl-1,2,3-triazoles have been studied as novel classes of blue emitting fluorophores. Their absorption, emission, quantum yields, and dipole moments were evaluated across different solvents, demonstrating potential applications in fluorescent materials and optical devices (Padalkar et al., 2015).
Antimicrobial Activity of Triazole Derivatives
Some 1,2,4-triazol-3-one derivatives have been synthesized and evaluated for antimicrobial activity. These compounds have shown promise against various microorganisms, suggesting their potential in developing new antimicrobial agents (Fandaklı et al., 2012).
Synthesis and Biological Activity
Triazole carboxamide nucleosides have been synthesized and shown significant antiviral activity against herpes and measles virus in vitro, indicating their relevance in antiviral research (Revankar et al., 1981).
Catalysis and Organic Synthesis Applications
Hydroxybenzotriazoles are known for their ester cleavage properties, which are enhanced in certain micellar environments. This feature is crucial for various synthetic pathways, especially in developing pharmaceuticals and fine chemicals (Bhattacharya & Kumar, 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O3/c1-30-18-9-5-3-7-14(18)17(28)12-27-11-16(25-26-27)19(29)24-10-13-6-2-4-8-15(13)20(21,22)23/h2-9,11,17,28H,10,12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZSGMJWARRBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NCC3=CC=CC=C3C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

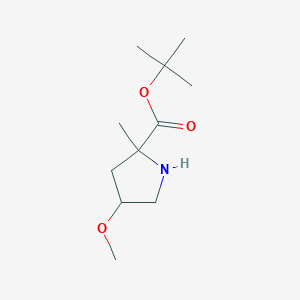
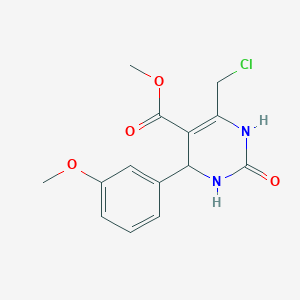
![7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2607706.png)
![2-[Ethyl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]amino]acetic acid;hydrochloride](/img/structure/B2607708.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2607710.png)
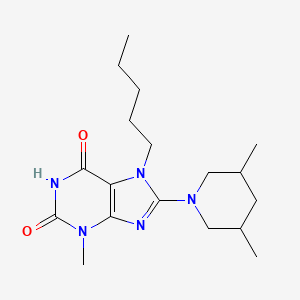
![5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole](/img/structure/B2607714.png)
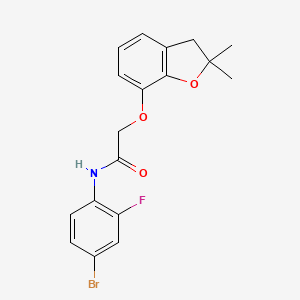
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2607720.png)


![8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607723.png)
